molecular formula C16H10BrClN2O4S B10970621 6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide

6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10970621
M. Wt: 441.7 g/mol
InChI Key: TUQTUIQSFARRJQ-UHFFFAOYSA-N
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Description

6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination and Chlorination: Introduction of bromine and chlorine atoms to the benzothiophene ring.

    Nitration: Nitration of the phenyl ring to introduce the nitro group.

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

    Amidation: Formation of the carboxamide group through reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and chlorine atoms, along with the methoxy and nitro groups, makes 6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H10BrClN2O4S

Molecular Weight

441.7 g/mol

IUPAC Name

6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10BrClN2O4S/c1-24-12-5-3-9(20(22)23)7-11(12)19-16(21)15-14(18)10-4-2-8(17)6-13(10)25-15/h2-7H,1H3,(H,19,21)

InChI Key

TUQTUIQSFARRJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl

Origin of Product

United States

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